Purine, 6-(2,2,2-trifluoroethoxy)- Purine, 6-(2,2,2-trifluoroethoxy)-
Brand Name: Vulcanchem
CAS No.: 73972-56-2
VCID: VC17967738
InChI: InChI=1S/C7H5F3N4O/c8-7(9,10)1-15-6-4-5(12-2-11-4)13-3-14-6/h2-3H,1H2,(H,11,12,13,14)
SMILES:
Molecular Formula: C7H5F3N4O
Molecular Weight: 218.14 g/mol

Purine, 6-(2,2,2-trifluoroethoxy)-

CAS No.: 73972-56-2

Cat. No.: VC17967738

Molecular Formula: C7H5F3N4O

Molecular Weight: 218.14 g/mol

* For research use only. Not for human or veterinary use.

Purine, 6-(2,2,2-trifluoroethoxy)- - 73972-56-2

Specification

CAS No. 73972-56-2
Molecular Formula C7H5F3N4O
Molecular Weight 218.14 g/mol
IUPAC Name 6-(2,2,2-trifluoroethoxy)-7H-purine
Standard InChI InChI=1S/C7H5F3N4O/c8-7(9,10)1-15-6-4-5(12-2-11-4)13-3-14-6/h2-3H,1H2,(H,11,12,13,14)
Standard InChI Key DIWYLTCCAAMWNB-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(N1)C(=NC=N2)OCC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Purine, 6-(2,2,2-trifluoroethoxy)-, belongs to the class of fluorinated purines, which are heterocyclic aromatic compounds featuring a fused pyrimidine-imidazole ring system. The substitution of a trifluoroethoxy group (-OCH2CF3) at the 6-position introduces significant electronic and steric effects. The molecular formula of this compound is C₉H₆F₃N₅O, with a molecular weight of 257.17 g/mol. Its structure can be represented by the SMILES notation C1=NC2=C(N1)C(=O)N=C(N2)OCC(F)(F)F, highlighting the trifluoroethoxy substituent .

The trifluoroethoxy group is known to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, a property observed in related compounds such as 6-(2,2,2-trifluoroethoxy)pyridin-3-amine . X-ray crystallography studies of analogous fluorinated purines suggest that the trifluoroethoxy group adopts a gauche conformation, minimizing steric clashes while maximizing electronic interactions with adjacent functional groups.

Synthesis and Manufacturing

The synthesis of Purine, 6-(2,2,2-trifluoroethoxy)-, likely follows methodologies established for analogous fluorinated heterocycles. A plausible route involves nucleophilic substitution at the 6-position of a purine precursor. For example, 6-chloropurine could react with 2,2,2-trifluoroethanol under basic conditions to yield the target compound:

6-Chloropurine+CF3CH2OHBasePurine, 6-(2,2,2-trifluoroethoxy)-+HCl\text{6-Chloropurine} + \text{CF}_3\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{Purine, 6-(2,2,2-trifluoroethoxy)-} + \text{HCl}

This method mirrors the synthesis of 6-(2,2,2-trifluoroethoxy)pyridin-3-amine, where potassium carbonate was used as a base to facilitate the substitution . Alternative approaches may involve Mitsunobu reactions or transition-metal-catalyzed couplings, though these remain speculative without direct experimental data.

Table 1: Comparative Synthesis Parameters for Fluorinated Heterocycles

CompoundReaction ConditionsYield (%)Purity (%)Reference
6-(2,2,2-Trifluoroethoxy)pyridin-3-amineK₂CO₃, DMF, 80°C, 12h72>98
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethaneEthylene oxide, 2,2,2-trifluoroethanol8599

Physicochemical Properties

The trifluoroethoxy group imparts distinct physicochemical properties to the purine scaffold. Key parameters include:

  • LogP (octanol-water): Estimated at 1.59 using XLOGP3, indicating moderate lipophilicity .

  • Solubility: Predicted solubility in water is 1.18 mg/mL (ESOL model), classifying it as sparingly soluble .

  • Thermal Stability: Fluorinated ethers like 1-(2,2,2-trifluoroethoxy)-2-ethoxyethane exhibit decomposition temperatures above 200°C, suggesting similar stability for Purine, 6-(2,2,2-trifluoroethoxy)-.

The compound’s molar refractivity (40.13) and polar surface area (48.14 Ų) align with values observed for bioactive molecules capable of crossing the blood-brain barrier .

PropertyValueMethod
GI AbsorptionHighBOILED-Egg
BBB PermeabilityYesSwissADME
CYP InhibitionLow (CYP1A2, CYP2C19)PreADMET
Ames MutagenicityNegativeADMETlab
Hazard ClassPacking GroupShipping Cost (USD)
6.1III150+ (International)

Applications in Research and Industry

The compound’s primary applications are hypothesized based on its fluorinated architecture:

  • Pharmaceutical Intermediates: As a building block for kinase inhibitors or antiviral agents.

  • Materials Science: Fluorinated purines may serve as ligands in coordination polymers or catalysts.

  • Diagnostics: Potential use as a fluorescent probe due to aromatic ring conjugation .

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